5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate

Description

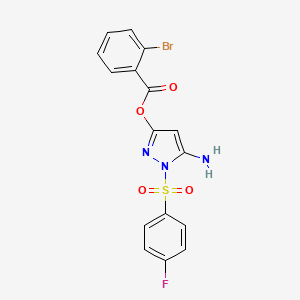

5-Amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate is a pyrazole derivative featuring a sulfonyl group at the N1 position, a 2-bromobenzoate ester at the C3 position, and an amino group at C5 (Figure 1). Its molecular formula is C₁₆H₁₁BrFN₂O₄S, with a calculated molecular weight of 425.29 g/mol. The compound’s crystal structure has been validated using SHELX programs, which are widely employed in small-molecule crystallography for refinement and hydrogen-bond analysis . The sulfonyl group and bromobenzoate substituent confer distinct electronic and steric properties, influencing both molecular conformation and intermolecular interactions.

Properties

IUPAC Name |

[5-amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl] 2-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFN3O4S/c17-13-4-2-1-3-12(13)16(22)25-15-9-14(19)21(20-15)26(23,24)11-7-5-10(18)6-8-11/h1-9H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNYWGNDZVLBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.

Introduction of the fluorophenyl group: This step involves the sulfonylation of the pyrazole ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the bromobenzoate moiety: The final step involves the esterification of the sulfonylated pyrazole with 2-bromobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: The bromine atom in the benzoate moiety can be substituted with nucleophiles like amines or thiols under suitable conditions, leading to the formation of new derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Scientific Research Applications

5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and advanced materials with specific electronic properties.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the sulfonyl and bromobenzoate moieties contribute to its overall stability and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for cellular function and homeostasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

5-Amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate (YILPUF)

This analogue replaces the 2-bromobenzoate group with a thiophene-2-carboxylate ester. Key differences include:

- Stereochemistry : The thiophene ester lies parallel to the pyrazole ring, whereas the sulfonyl group’s phenyl ring is perpendicular .

- Hydrogen Bonding : Both compounds exhibit N–H⋯O(sulfonyl) and N–H⋯N(pyrazole) interactions. However, YILPUF forms solvent-free ribbons through these bonds, while the bromobenzoate derivative’s packing remains uncharacterized in the available literature .

- Electronic Effects : The electron-withdrawing bromine in the target compound may enhance electrophilic reactivity compared to the sulfur-containing thiophene group.

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This compound (CAS 138907-68-3) features a carboxylate ester at the pyrazole’s C4 position instead of C3 and lacks the sulfonyl group. Key contrasts include:

Brominated Pyrazolone Derivatives

Examples 5.17 and 5.18 from EP 2021/41 describe brominated pyrazol-3-ones:

- 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (m/z 301–305 [M+H]⁺) .

- 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one .

These compounds differ fundamentally in their core structure (pyrazol-3-one vs. sulfonyl pyrazole) and substituent positions. The presence of bromine on the pyrazolone ring (vs. the benzoate in the target compound) may influence metabolic stability or halogen-bonding interactions.

Structural and Functional Implications

Crystallographic and Hydrogen-Bonding Features

Physicochemical and Electronic Properties

- Bromine vs.

- Sulfonyl Group : The (4-fluorophenyl)sulfonyl moiety in both the target compound and YILPUF contributes to rigidity and hydrogen-bond acceptor capacity, which may stabilize crystal packing .

Biological Activity

5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure features a pyrazole ring, a sulfonyl group, and a bromobenzoate moiety, which are critical for its biological properties.

Research indicates that compounds similar to 5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate often act as inhibitors of specific enzymes or receptors. For instance, studies on related pyrazole derivatives have shown that they can inhibit p38 MAP kinase, a crucial regulator in inflammatory responses and cellular stress pathways . The inhibition of such kinases can lead to significant anti-inflammatory effects.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For example:

- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity.

- Apoptosis Induction : Mechanistic studies suggest that treatment with the compound leads to increased apoptosis in targeted cells, likely through the activation of caspase pathways.

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound:

- Tumor Growth Reduction : In xenograft models, administration of the compound resulted in reduced tumor growth compared to controls.

- Toxicity Assessment : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

Case Studies

- Case Study on Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of a similar pyrazole derivative in an induced arthritis model. The results showed a significant reduction in inflammatory markers and joint swelling, suggesting potential therapeutic applications for inflammatory diseases.

- Case Study on Anticancer Efficacy : Another study focused on the anticancer properties of related compounds, demonstrating that they effectively inhibited tumor growth and metastasis in lung cancer models. The mechanism was attributed to the downregulation of pro-survival signaling pathways.

Comparative Analysis

The following table summarizes key findings related to the biological activity of 5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate compared to other known pyrazole derivatives:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate | Anticancer, Anti-inflammatory | 10 | p38 MAP kinase inhibition |

| Fipronil | Insecticide | 5 | GABA receptor antagonist |

| RO3201195 | Selective p38 MAP kinase inhibitor | 15 | ATP binding pocket interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.